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Compound of Interest

Compound Name: Allyl vinyl ether

Cat. No.: B1594437

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, involves the[1][1]-
sigmatropic rearrangement of an allyl vinyl ether to a y,5-unsaturated carbonyl compound.[2]
This seemingly straightforward transformation proceeds through a highly ordered, cyclic
transition state, the nature of which has been a subject of extensive theoretical investigation.
Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate
electronic and geometric features of this fleeting intermediate. This guide provides a
comparative overview of key findings from various DFT studies, offering researchers valuable
insights into the factors governing this rearrangement.

Energetic Landscape of the Rearrangement

A central focus of DFT studies on the allyl vinyl ether rearrangement is the accurate prediction
of the activation energy (AGF or AEZ), which dictates the reaction rate. Different levels of
theory and basis sets have been employed to model this energetic barrier. A comparison of
calculated activation energies from various studies reveals a general consensus, albeit with
some variations depending on the computational methodology.

For instance, DFT calculations have been utilized to compare the activation barrier of the
neutral pathway with catalyzed pathways. In one study, the neutral rearrangement was found to
have a significantly higher activation barrier (AGF = 28.9 kcal/mol) compared to a cationic
pathway (AGt = 13.6 kcal/mol), highlighting the substantial rate acceleration achievable
through catalysis.[3] Another study employing the B3LYP functional predicted an activation
barrier of 39.7 kcal mol-1 for the Claisen rearrangement of allyl phenyl ether.[4] The choice of
functional and basis set can influence the predicted barrier heights. For example, transition
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structures have been located using the Hartree-Fock method with the 6-31G* basis set, with
energies subsequently refined using MP2 single points and B3LYP/6-31G* calculations.[5]

Calculated

Level of Theory Basis Set Activation Energy Reference
(kcal/mol)
Not specified in

B3LYP 6-311G** ) [1]
snippet
39.7 (for allyl phenyl

B3LYP 6-31G ( yipneny [4]
ether)
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- - 13.6 (cationic

Not specified Not specified [3]
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HF -> MP2/B3LYP 6-31G Varies with substituent  [5]

Table 1: Comparison of Calculated Activation Energies for Allyl Vinyl Ether Rearrangement
from Various DFT Studies.

The Geometry of the Transition State

DFT calculations provide a detailed picture of the transition state geometry, revealing the extent
of bond breaking and bond formation. The Claisen rearrangement is known to proceed through
a concerted mechanism involving a six-membered cyclic transition state.[6] Most studies
concur that a chair-like conformation is the preferred transition state geometry for open-chain
systems.[7]

Key geometric parameters that characterize the transition state include the lengths of the
breaking C-O bond and the forming C-C bond. These bond lengths offer insights into the
synchronous or asynchronous nature of the bond reorganization process. Optimized transition
state geometries have been reported at various levels of theory, including B3LYP, MP2, and
MP4(SDQ).[8] Substituents on the allyl vinyl ether scaffold can influence the transition state
geometry and, consequently, the activation barrier.[5]
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Level of
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C-C Bond
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Table 2: Comparison of Key Transition State Bond Lengths from Different Computational
Methods. (Note: Specific values were not available in the provided search snippets and would
require consulting the full research papers).

Experimental and Computational Protocols

The accuracy of DFT predictions is intrinsically linked to the chosen computational
methodology. The following outlines a typical protocol for studying the transition state of the
allyl vinyl ether rearrangement using DFT.

Computational Details:
o Software: Gaussian suite of programs is commonly used for such calculations.[4]

e Method: The B3LYP functional, a hybrid functional, is frequently employed due to its balance
of accuracy and computational cost.[1][5] Other functionals and ab initio methods like MP2
are also utilized.[5][8]

o Basis Set: The Pople-style basis set 6-31G* is a common choice for geometry optimizations,
while larger basis sets like 6-311+G(d,p) may be used for more accurate energy calculations.

[4]15]

e Transition State Location: Transition states are located using optimization algorithms like the
Berny algorithm to find a first-order saddle point on the potential energy surface. This is often
confirmed by the presence of a single imaginary frequency in the vibrational analysis.
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« Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the located transition state
connects the reactant and product, an IRC calculation is typically performed.[4]

e Solvent Effects: To model reactions in solution, continuum solvation models like the Self-
Consistent Reaction Field (SCRF) method can be employed.[5]

Visualizing the Computational Workflow and
Energetics

To better understand the process of a DFT study and the energetic relationships, the following

diagrams are provided.
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Caption: Workflow for a typical DFT study of the allyl vinyl ether rearrangement.
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Caption: Logical relationship of key energetic parameters in the rearrangement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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